molecular formula C10H8ClNO B12044957 (2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile

(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile

Cat. No.: B12044957
M. Wt: 193.63 g/mol
InChI Key: PRZFNAAMKVRGRG-UXBLZVDNSA-N
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Description

(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile is an organic compound with a unique structure that includes a chloro group, a methoxyphenyl group, and a propenenitrile group

Preparation Methods

The synthesis of (2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile typically involves the reaction of 4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(E)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6+

InChI Key

PRZFNAAMKVRGRG-UXBLZVDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C#N)/Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=CC#N)Cl

Origin of Product

United States

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